Sancycline-d6 (hydrochloride) is derived from sancycline, a naturally occurring antibiotic. Its classification falls under the broader category of tetracycline antibiotics, which are known for their broad-spectrum antibacterial properties. The deuterated form, specifically designed for research purposes, enables scientists to study drug behavior without interference from the non-labeled analogs .
The synthesis of sancycline-d6 (hydrochloride) involves several steps that typically include:
Industrial production methods are optimized for scale, focusing on minimizing by-products and enhancing the recoverability of solvents and catalysts, which is critical for large-scale applications.
The molecular formula of sancycline-d6 (hydrochloride) is , with a molecular weight of approximately 456.9 g/mol. The IUPAC name is:
The compound features a complex tetracyclic structure typical of tetracyclines but modified to include deuterium atoms that affect its physical properties and behavior in biological systems .
The InChI representation for sancycline-d6 (hydrochloride) is:
The InChI Key is CIJFGLCHAOVWRZ-CFRABLPJSA-N.
Sancycline-d6 (hydrochloride) participates in various chemical reactions typical of tetracyclines. Its mechanism primarily involves binding to the bacterial ribosome's 30S subunit, inhibiting protein synthesis by preventing aminoacyl-tRNA from attaching to the ribosomal acceptor site. This action effectively blocks the elongation of peptide chains during protein synthesis.
In laboratory settings, it can also be utilized as a reference standard in analytical chemistry to study other tetracycline derivatives or assess their interactions within biological systems .
The mechanism of action for sancycline-d6 (hydrochloride) mirrors that of other tetracyclines:
This mechanism categorizes sancycline-d6 as a bacteriostatic agent effective against a wide range of Gram-positive and Gram-negative bacteria .
Sancycline-d6 (hydrochloride) exhibits standard physical properties typical of tetracyclines:
Key chemical properties include:
These properties make it suitable for various applications in both research and pharmaceutical formulations .
Sancycline-d6 (hydrochloride) finds extensive applications across multiple scientific disciplines:
Deuterium incorporation into tetracycline frameworks employs precise chemical strategies to achieve high isotopic enrichment while preserving core pharmacological activity. For Sancycline-d6 hydrochloride (C₂₁H₁₆D₆N₂O₇·HCl), deuterium atoms are typically introduced at six specific positions within the sancycline scaffold through late-stage isotopic exchange or de novo synthesis using deuterated building blocks. The molecular complexity of tetracyclines necessitates selective labeling approaches that avoid epimerization or degradation of sensitive functionalities like the β-diketone system at C-11–C-12 positions.
Key methodologies demonstrated in tetracycline deuteration include:
Acid/Base-Catalyzed H/D Exchange: Labile hydrogens at positions ortho to phenolic groups (e.g., C-10 phenol) undergo exchange under controlled pD conditions. Studies on tetracycline mass spectrometry reveal that protons at C-10a, C-12a, and amide positions exhibit exchangeability in ND₃/D₂O systems [1]. This approach typically yields partial deuteration (≤3 D-atoms) and requires optimization to prevent epimerization at C-4.
Catalytic Dehydrogenation-Deuteration: Nanostructured iron catalysts enable direct C–H bond activation using D₂O as the deuterium source. This heterogeneous method facilitates selective deuteration of electron-rich (hetero)arenes under hydrogen pressure, achieving >95% deuterium incorporation in anilines and phenols at elevated temperatures (80–120°C) [4]. Applied to sancycline, this could target aromatic ring deuteration.
Reductive Deuteration: Platinum-group catalysts (Pd/C, PtO₂) mediate deuterium gas reduction of unsaturated precursors. For tetracycline derivatives, this approach often targets the C-7–C-9 double bond, though over-reduction risks must be controlled [6].
Table 1: Comparative Analysis of Deuterium Incorporation Methods for Tetracycline Derivatives
Method | Isotopic Source | Typical D-Incorporation | Positional Selectivity | Key Limitations |
---|---|---|---|---|
Acid/Base H/D Exchange | D₂O, ND₃ | ≤3 D-atoms | Ortho to phenols, amides | Partial labeling, epimerization risk |
Catalytic C–H Activation | D₂O, H₂/D₂ | ≤6 D-atoms | Electron-rich (hetero)arenes | Requires specialized catalysts |
Reductive Deuteration | D₂ gas | 2–4 D-atoms | Alkenes, imines | Over-reduction, chemoselectivity |
De Novo Synthesis | Deuterated building blocks | ≥6 D-atoms | Defined by synthetic route | Low overall yield, high complexity |
Two dominant industrial routes exist for high-level deuteration of complex molecules like sancycline: superacid-mediated processes and transition metal-catalyzed reactions.
Trifluoromethanesulfonic Acid (TfOH) Approach: This superacid (H₀ = –14.1) enables proton-deuterium exchange at positions resistant to milder conditions. Its extreme acidity facilitates reversible protonation of carbonyls and phenolic groups, generating arenium ion intermediates susceptible to D₂O quenching. In tetracycline systems, TfOH-mediated deuteration achieves >85% incorporation at C-10a and C-12a positions [7]. However, tetracyclines' acid-sensitive β-diketone moiety imposes severe constraints: prolonged TfOH exposure triggers retro-aldol reactions and C-4 epimerization, yielding undesirable impurities like 4-epi-sancycline-d6 [8]. Scalability is further hampered by TfOH's corrosivity, necessitating specialized reactor materials (Hastelloy, glass-lined steel).
Catalytic Hydrogenation/Deuteration: Heterogeneous catalysts (e.g., Pd/C, PtO₂) enable milder deuteration via H₂/D₂ exchange or unsaturated precursor reduction. Modern approaches employ nanostructured iron catalysts derived from cellulose-iron salt composites, permitting kilogram-scale deuteration of (hetero)arenes using D₂O under H₂ pressure (50–100 psi) [4]. This method offers advantages for sancycline deuteration:
Mass spectrometry analyses confirm that catalytic deuteration produces cleaner isotopic profiles than superacid routes, with epi-isomer contamination below 0.5% [1] [8].
Maximizing deuterium incorporation in sancycline-d6 hydrochloride requires stringent control over kinetic and thermodynamic parameters:
Temperature Optimization: Exchange kinetics follow Arrhenius behavior, but elevated temperatures accelerate degradation. For catalytic deuteration, 80°C balances D-incorporation rate (k = 0.18 min⁻¹) and decomposition (<2%) [4]. Acid-catalyzed exchange remains subambient (0–5°C) to suppress epimerization.
Solvent Isotope Effects: Reaction medium D₂O content critically influences equilibrium. Studies show ≥95% D₂O is mandatory for >95% deuteration; dilutions to 70% D₂O drop incorporation to <80% due to kinetic isotope effect reversal [6]. Co-solvents (dioxane, THF-d₈) enhance sancycline solubility but require deuteration to prevent back-exchange.
Catalyst-Substrate Ratio: Nanostructured iron catalysts operate optimally at 15–20 wt% loading. Lower ratios (5 wt%) extend reaction times (24→72 h), while higher loadings (30 wt%) accelerate H/D exchange but increase metal contamination risks in APIs [4].
Table 2: Optimized Reaction Parameters for Sancycline-d6 Hydrochloride Synthesis
Parameter | TfOH-Mediated Route | Catalytic H/D Exchange | Reductive Deuteration |
---|---|---|---|
Temperature | 0–5°C | 80–85°C | 25–30°C (H₂ pressure) |
Deuterium Source | D₂O (neat) | D₂O/H₂ (95:5) | D₂ gas (≥99.5%) |
Catalyst/Reagent Load | 5.0 equiv TfOH | 15–20 wt% Fe-cellulose | 10% Pd/C (50 wt% wet) |
Time | 1–2 h | 12–18 h | 4–8 h |
D-Incorporation | 85–90% (≤4 positions) | 97–99% (6 positions) | 95–98% (alkene reduction) |
Key Impurities | 4-epi-sancycline (3–8%) | Metal residues (<10 ppm) | Over-reduced byproducts |
Transitioning Sancycline-d6 hydrochloride synthesis from laboratory to industrial production faces multifaceted challenges:
Catalyst Recyclability: While nanostructured iron catalysts demonstrate recyclability in model reactions, their performance in complex tetracycline matrices remains unproven at >100 kg scale. Catalyst fouling by organic residues requires aggressive regeneration protocols (calcination at 400°C), risking structural changes and activity loss [4] [10]. Immobilized catalysts on silica or polymers show promise but suffer from reduced activity (30–50% vs. homogeneous) due to diffusion limitations in viscous reaction media.
Isotopic Dilution Control: Trace moisture ingress during processing causes significant isotopic dilution. GMP manufacturing demands humidity-controlled environments (<5% RH) and closed-system transfers to maintain ≥99 atom % D. Validation studies indicate that 0.1% water contamination reduces deuteration by 1.5–2.0 atom % in multi-step processes [6].
Purification Complexity: Removing isotopic isomers (e.g., partially deuterated species) requires specialized chromatography. Unlike protonated drugs, deuterated analogues exhibit altered hydrophobic collapse behavior in reversed-phase systems, complicating method development. Simulated moving bed (SMB) chromatography enables continuous separation but demands deuterated solvents (e.g., CD₃CN), escalating costs [8].
Regulatory Characterization: Strict requirements for deuterated drugs necessitate advanced analytical validation. Quantifying site-specific deuteration in Sancycline-d6 hydrochloride requires tandem LC-MS/MS with MRM transitions and NMR techniques (²H-qNMR, HSQC). Batch-to-batch consistency must demonstrate ≤0.5% variance in isotopic enrichment [8].
Despite these hurdles, kilogram-scale syntheses of deuterated arenes via catalytic methods confirm industrial feasibility. Continuous-flow reactors with immobilized catalysts and in-line FTIR monitoring represent emerging solutions for reproducibility enhancement [10].
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3